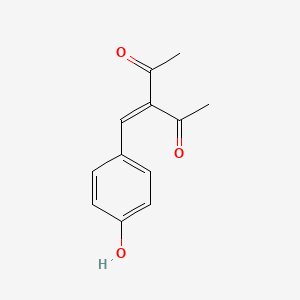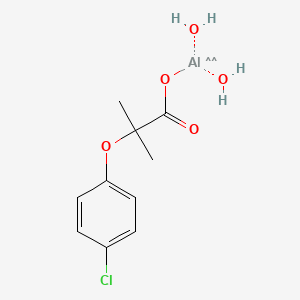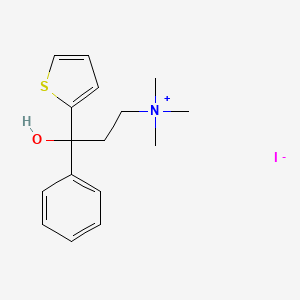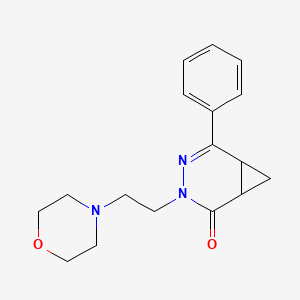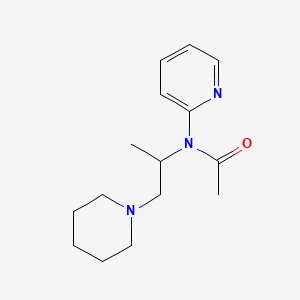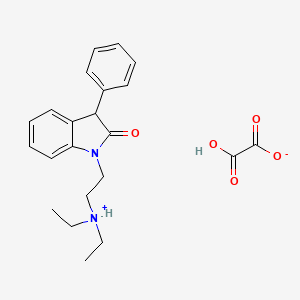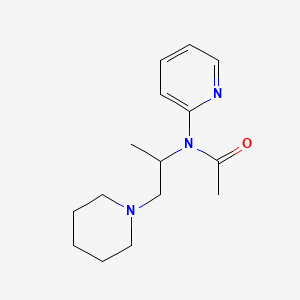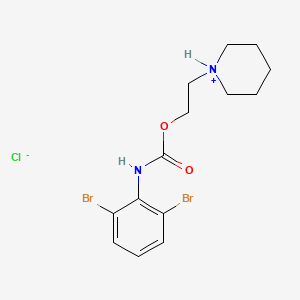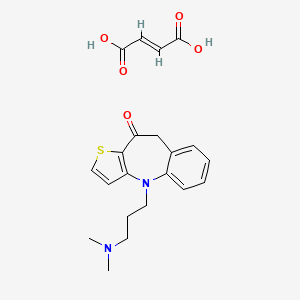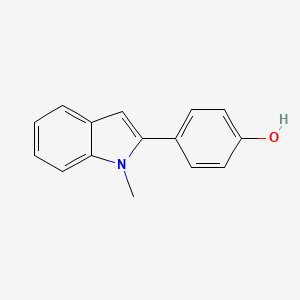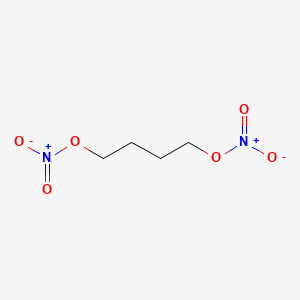
1,4-Butanediol, dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediol, dinitrate is an organic compound with the molecular formula C4H8N2O6. It is also known by other names such as tetramethylene dinitrate and 1,4-butylene glycol dinitrate . This compound is characterized by its two nitrate ester groups attached to a butane backbone, making it a significant compound in various chemical and industrial applications.
Méthodes De Préparation
1,4-Butanediol, dinitrate can be synthesized through the nitration of 1,4-butanediol. The process involves the reaction of 1,4-butanediol with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid decomposition or unwanted side reactions . Industrial production methods often involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,4-Butanediol, dinitrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitrate groups to other functional groups, such as amines.
Substitution: The nitrate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles like sodium azide for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4-Butanediol, dinitrate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various organic reactions.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,4-butanediol, dinitrate involves the release of nitric oxide upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The molecular targets and pathways involved include the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which mediates the physiological effects of nitric oxide .
Comparaison Avec Des Composés Similaires
1,4-Butanediol, dinitrate can be compared with other similar compounds such as:
1,4-Butanediol: A primary alcohol used in the production of plastics and solvents.
1,4-Butanedithiol: An organosulfur compound used in the synthesis of biodegradable polymers.
1,4-Butyne-2,3-diol: A compound used in organic synthesis and as a precursor to other chemicals.
Propriétés
Numéro CAS |
3457-91-8 |
|---|---|
Formule moléculaire |
C4H8N2O6 |
Poids moléculaire |
180.12 g/mol |
Nom IUPAC |
4-nitrooxybutyl nitrate |
InChI |
InChI=1S/C4H8N2O6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2 |
Clé InChI |
QELUAJBXJAWSRC-UHFFFAOYSA-N |
SMILES canonique |
C(CCO[N+](=O)[O-])CO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
